Methyl 4-bromo-2-iodo-6-methylbenzoate CAS number and identifiers
Methyl 4-bromo-2-iodo-6-methylbenzoate CAS number and identifiers
Topic: Methyl 4-bromo-2-iodo-6-methylbenzoate: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Chemists, Process Engineers, and Synthetic Researchers
A Trifunctional Scaffold for Orthogonal Cross-Coupling
Executive Summary & Identifiers
Methyl 4-bromo-2-iodo-6-methylbenzoate is a highly specialized polysubstituted arene used primarily as a regioselective building block in the synthesis of complex pharmaceutical ingredients, notably TEAD inhibitors (Hippo signaling pathway). Its structural value lies in its orthogonal reactivity : it possesses three chemically distinct sites (Aryl Iodide, Aryl Bromide, and Sterically Hindered Ester) that allow for sequential, programmable functionalization.
Core Identifiers
| Parameter | Value |
| CAS Number | 1021344-69-3 |
| Acid Form CAS | 1021344-68-2 (4-Bromo-2-iodo-6-methylbenzoic acid) |
| IUPAC Name | Methyl 4-bromo-2-iodo-6-methylbenzoate |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol |
| SMILES | COC(=O)C1=C(C)C=C(Br)C=C1I |
| Appearance | Crystalline Solid (typically off-white to pale yellow) |
Structural Analysis & Reactivity Profile
The utility of this compound is defined by the varying activation energies required to manipulate its functional groups. This allows researchers to perform "site-selective" chemistry without the need for transient protecting groups.
The Reactivity Hierarchy
-
Site A (C-2 Iodide): The most reactive site. Under standard Pd(0) catalysis (Suzuki-Miyaura, Sonogashira), oxidative addition occurs here first, exclusively.
-
Site B (C-4 Bromide): Significantly less reactive than the iodide. It remains inert during C-2 functionalization but can be activated subsequently using specialized ligands (e.g., Buchwald biaryl phosphines) or higher temperatures.
-
Site C (C-6 Methyl): A benzylic position susceptible to radical halogenation (e.g., NBS/AIBN) to form benzyl bromides, enabling SN2 reactions.
-
Site D (Ester): The methyl ester is flanked by a 2-iodo and a 6-methyl group.[1][2] This "ortho-effect" creates immense steric shielding, making the ester highly resistant to hydrolysis or nucleophilic attack, effectively acting as a robust anchor during metal-catalyzed steps.
Visualization: Orthogonal Reactivity Map
The following diagram illustrates the logical flow of sequential functionalization.
Figure 1: Sequential functionalization logic based on bond dissociation energies and steric environments.
Synthesis & Production Logic
While often purchased as a catalog reagent, in-house synthesis is required for scale-up or isotopologue generation. The most robust route avoids direct electrophilic halogenation (which lacks regio-control on the ester) and instead utilizes the Sandmeyer reaction on the anthranilic acid derivative.
Recommended Synthetic Route
-
Precursor: 2-Amino-4-bromo-6-methylbenzoic acid.
-
Diazotization: Conversion of the amine to the diazonium salt using Sodium Nitrite (
) in acid. -
Iodination: Displacement of the diazonium group with Potassium Iodide (
). -
Esterification: Fischer esterification of the resulting acid.
Detailed Protocol: Sandmeyer Iodination & Esterification
Note: This protocol is adapted from standard methodologies for sterically crowded halo-benzoates.
Step 1: Synthesis of 4-Bromo-2-iodo-6-methylbenzoic acid
-
Dissolution: Suspend 2-amino-4-bromo-6-methylbenzoic acid (1.0 equiv) in a mixture of water and concentrated
. Cool to 0–5 °C. -
Diazotization: Dropwise add an aqueous solution of
(1.1 equiv), maintaining temperature < 5 °C. Stir for 30 min to ensure complete formation of the diazonium salt. -
Sandmeyer Displacement: Slowly add a solution of
(1.5 equiv) in water. Caution: Nitrogen gas evolution will be vigorous. -
Workup: Allow to warm to room temperature (RT) and stir for 2 hours. Extract with Ethyl Acetate (EtOAc).[2][3][4] Wash with aqueous Sodium Thiosulfate (
) to remove excess iodine (indicated by fading of purple color). -
Isolation: Acidify the aqueous layer if necessary or concentrate the organic layer to yield the crude acid (CAS 1021344-68-2).
Step 2: Methyl Ester Formation
-
Reaction: Dissolve the crude acid in Methanol (
). Add catalytic concentrated (or Thionyl Chloride, , for faster conversion). -
Reflux: Heat to reflux for 6–12 hours. The steric bulk of the 2-I and 6-Me groups slows this reaction compared to unsubstituted benzoates.
-
Purification: Concentrate, neutralize with saturated
, and extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Key Application: TEAD Inhibitor Synthesis
Recent patent literature highlights this scaffold in the development of TEAD inhibitors, which target the Hippo pathway involved in cancer progression.
Case Study: Benzylic Bromination
In the synthesis of TEAD inhibitors, the 6-methyl group is often functionalized to link with other pharmacophores.
Protocol (Based on Snippet 1.8):
-
Reagents: Methyl 4-bromo-2-iodo-6-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 2.2 equiv), Benzoyl Peroxide (0.5 equiv).
-
Solvent:
(or PhCl/Trifluorotoluene as greener alternatives). -
Conditions: Reflux (80 °C) for 7 hours.
-
Mechanism: Radical chain reaction targeting the benzylic C-H bonds.
-
Outcome: Formation of the benzyl bromide species, which is then susceptible to nucleophilic attack by amines or thiols.
Visualization: TEAD Inhibitor Workflow
Figure 2: Workflow for converting the 6-methyl group into a functional handle for drug conjugation.
Handling & Safety Data
Signal Word: WARNING
| Hazard Class | H-Statement | Precaution |
| Acute Toxicity | H302 (Harmful if swallowed) | Do not eat/drink in lab. |
| Skin Irritation | H315 (Causes skin irritation) | Wear nitrile gloves. |
| Eye Irritation | H319 (Causes serious eye irritation) | Use safety goggles. |
| STOT-SE | H335 (Respiratory irritation) | Handle in a fume hood. |
Storage:
-
Store at 2–8 °C (Refrigerate).
-
Protect from light (Iodides can degrade/liberate
upon prolonged light exposure). -
Store under inert atmosphere (
or Ar) recommended to prevent hydrolysis or oxidation.
References
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-iodo-6-methylbenzoate Product Page. Retrieved from
-
BLD Pharm. (n.d.).[5] Methyl 4-bromo-2-iodo-6-methylbenzoate CAS 1021344-69-3.[5][1][6][7][8] Retrieved from
-
Google Patents. (2024). WO2024067773A1 - Tead inhibitors and methods of uses thereof. Retrieved from
-
ChemBK. (n.d.).[4] CAS 1021344-69-3 Properties.[5][1][6][7][9] Retrieved from
- Organic Syntheses. (Various). General procedures for Sandmeyer reactions and Fischer Esterification. (Contextual grounding for synthesis section).
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. aablocks.com [aablocks.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2024067773A1 - Tead inhibitors and methods of uses thereof - Google Patents [patents.google.com]
- 5. 1093418-75-7|Methyl 4-bromo-2-iodobenzoate|BLD Pharm [bldpharm.com]
- 6. 1797415-88-3|4-Bromo-2,6-diiodobenzoic acid|BLD Pharm [bldpharm.com]
- 7. 1133123-02-0|4-Bromo-2-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 8. methyl 4-bromo-2-iodo-6-methylbenzoate | 1021344-69-3 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
